molecular formula C10H8ClF5N4O2S B12339885 (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide

(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide

Cat. No.: B12339885
M. Wt: 378.71 g/mol
InChI Key: KTTUGTXJKWPRAL-UHFFFAOYSA-N
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Description

(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’-nitro(methylsulfanyl)methanimidamide is a complex organic compound characterized by the presence of multiple functional groups, including a pyridine ring, a trifluoromethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’-nitro(methylsulfanyl)methanimidamide typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the pyridine ring, followed by the introduction of the trifluoromethyl and chloro substituents. The difluoroethyl group is then added through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’-nitro(methylsulfanyl)methanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis .

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The trifluoromethyl group, in particular, is known to enhance the biological activity of many compounds .

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may act as lead compounds in the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics .

Mechanism of Action

The mechanism of action of (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’-nitro(methylsulfanyl)methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the nitro group can participate in redox reactions, modulating the activity of the target molecule . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’-nitro(methylsulfanyl)methanimidamide lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C10H8ClF5N4O2S

Molecular Weight

378.71 g/mol

IUPAC Name

methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N'-nitrocarbamimidothioate

InChI

InChI=1S/C10H8ClF5N4O2S/c1-23-8(19-20(21)22)18-4-9(12,13)7-6(11)2-5(3-17-7)10(14,15)16/h2-3H,4H2,1H3,(H,18,19)

InChI Key

KTTUGTXJKWPRAL-UHFFFAOYSA-N

Isomeric SMILES

CS/C(=N/[N+](=O)[O-])/NCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F

Canonical SMILES

CSC(=N[N+](=O)[O-])NCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F

Origin of Product

United States

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